Tert-butyl 3-bromo-5,6-dihydrospiro[benzo[d]imidazo[1,2-a]azepine-11,4'-piperidine]-1'-carboxylate
CAS No.: 279254-14-7
Cat. No.: VC8095773
Molecular Formula: C21H26BrN3O2
Molecular Weight: 432.4 g/mol
* For research use only. Not for human or veterinary use.
![Tert-butyl 3-bromo-5,6-dihydrospiro[benzo[d]imidazo[1,2-a]azepine-11,4'-piperidine]-1'-carboxylate - 279254-14-7](/images/structure/VC8095773.png)
Specification
CAS No. | 279254-14-7 |
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Molecular Formula | C21H26BrN3O2 |
Molecular Weight | 432.4 g/mol |
IUPAC Name | tert-butyl 3-bromospiro[5,6-dihydroimidazo[2,1-b][3]benzazepine-11,4'-piperidine]-1'-carboxylate |
Standard InChI | InChI=1S/C21H26BrN3O2/c1-20(2,3)27-19(26)24-12-9-21(10-13-24)16-7-5-4-6-15(16)8-11-25-17(22)14-23-18(21)25/h4-7,14H,8-13H2,1-3H3 |
Standard InChI Key | RJPIJBPVBANEFJ-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CC=C3CCN4C2=NC=C4Br |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CC=C3CCN4C2=NC=C4Br |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
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Molecular Formula:
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SMILES Notation:
CC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CC=C3CCN4C(=CN=C24)Br
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Key Structural Elements:
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Spirocyclic Core: Fusion of benzo[d]imidazo[1,2-a]azepine and piperidine at the 11th position.
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Bromine Substituent: Positioned at the 3rd carbon of the imidazole ring, enabling cross-coupling reactions .
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tert-Butyl Ester: A Boc (tert-butoxycarbonyl) protecting group enhances solubility and stability during synthesis .
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Physicochemical Properties
Property | Value |
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LogP | 4.52 (predicted) |
TPSA | 47.36 Ų |
Rotatable Bonds | 0 |
H-Bond Acceptors | 4 |
H-Bond Donors | 0 |
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis typically involves multi-step routes focusing on spirocycle formation and functionalization:
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Piperidine Protection: Introduction of the tert-butyl ester via Boc protection of piperidine .
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Spirocyclization: Cyclocondensation to form the benzoimidazoazepine-piperidine spiro system.
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Bromination: Electrophilic substitution or radical bromination at the imidazole ring .
Example Pathway:
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Starting Material: tert-Butyl 4-oxopiperidine-1-carboxylate.
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Spiro Ring Formation: Reaction with 2-aminobenzimidazole derivatives under acidic conditions.
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Bromination: Use of -bromosuccinimide (NBS) in tetrahydrofuran (THF) .
Challenges in Synthesis
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Regioselectivity: Ensuring bromination occurs exclusively at the 3rd position.
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Stereochemical Control: Maintaining the spirocyclic conformation during cyclization .
Applications in Pharmaceutical Research
Drug Discovery Intermediate
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Kinase Inhibition: The benzoimidazole moiety is prevalent in kinase inhibitors (e.g., JAK2, EGFR) .
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Central Nervous System (CNS) Targets: Structural analogs modulate serotonin and dopamine receptors .
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Anticancer Agents: Bromine facilitates Suzuki-Miyaura couplings to generate biaryl derivatives for targeted therapies .
Hazard Statement | Precautionary Measure |
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H302 | Harmful if swallowed |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
Future Directions and Research Gaps
Opportunities
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Diversification: Leverage bromine for Pd-catalyzed cross-couplings to create combinatorial libraries .
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Prodrug Development: Hydrolysis of the tert-butyl ester to enhance bioavailability .
Challenges
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